molecular formula C2H5NO2S B1200577 Ethenesulfonamide CAS No. 2386-58-5

Ethenesulfonamide

Cat. No. B1200577
CAS RN: 2386-58-5
M. Wt: 107.13 g/mol
InChI Key: JOXWSDNHLSQKCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethenesulfonamide were not found in the search results, sulfonamides in general can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . This method has shown good functional group tolerance and high yield .


Molecular Structure Analysis

The Ethenesulfonamide molecule contains a total of 10 bonds. There are 5 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

Ethenesulfonamide has a density of 1.3±0.1 g/cm3, a boiling point of 217.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 85.1±22.6 °C . The index of refraction is 1.490, and it has a molar refractivity of 23.5±0.4 cm3 .

Scientific Research Applications

Synthesis of Sulfonimidates

Ethenesulfonamide is used in the synthesis of organosulfur (VI) species named sulfonimidates . The synthesis focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Building Blocks for Other Sulfur (VI) Compounds

Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Polymer Synthesis

In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Synthesis of Dihydroartemisinin Derivatives

Ethenesulfonamide is used in the synthesis of novel N-aryl phenylethenesulfonamides dihydroartemisinin derivatives . Most of these derivatives exhibited potent cytotoxic activity against six human cancer cell lines, including the HT-29, MDA-MB-231, U87MG, H460, A549, and HL-60 cell lines .

Anticancer Biological Activity

A study of quantitative structure-activity relationship (QSAR) has been applied on 40 compounds based on (E)-N-Aryl-2-ethene-sulfonamide, in order to predict their anticancer biological activity .

Chiral Templates in Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .

Future Directions

While specific future directions for Ethenesulfonamide were not found in the search results, the field of therapeutic peptides, which includes sulfonamides, is a hot topic in pharmaceutical research . The development of new materials and the establishment of structure–function relationships are areas of interest .

properties

IUPAC Name

ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWSDNHLSQKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334240
Record name ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenesulfonamide

CAS RN

2386-58-5
Record name ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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